9-Aminominocycline Sulfate

Antiviral SARS-CoV-2 Papain-Like Protease

9-Aminominocycline Sulfate (9-AMC Sulfate) is a critical, high-purity intermediate for tigecycline synthesis and a unique research tool for SARS-CoV-2 PLpro and Tet(X4) inhibition studies. Unlike minocycline or tigecycline, its distinct C9-amino modification enables specific antiviral and adjuvant activity not achievable with related compounds. Procure this essential, well-characterized sulfate salt for robust, reproducible results in your pharmaceutical development or resistance mechanism research.

Molecular Formula C23H30N4O11S
Molecular Weight 570.57
CAS No. 149934-20-3
Cat. No. B596070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Aminominocycline Sulfate
CAS149934-20-3
Molecular FormulaC23H30N4O11S
Molecular Weight570.57
Structural Identifiers
SMILESCN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C.OS(=O)(=O)O
InChIInChI=1S/C23H28N4O7.H2O4S/c1-26(2)12-7-11(24)17(28)14-9(12)5-8-6-10-16(27(3)4)19(30)15(22(25)33)21(32)23(10,34)20(31)13(8)18(14)29;1-5(2,3)4/h7-8,10,16,28-29,32,34H,5-6,24H2,1-4H3,(H2,25,33);(H2,1,2,3,4)/t8-,10-,16-,23-;/m0./s1
InChIKeyNIPQNMFANKZKNK-KBTHSJHISA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Aminominocycline Sulfate (CAS 149934-20-3): A Critical Tigecycline Intermediate and Metabolic Probe with Unique Adjuvant and Antiviral Properties


9-Aminominocycline Sulfate (9-AMC Sulfate, CAS 149934-20-3) is the sulfate salt form of 9-aminominocycline, a semi-synthetic derivative of the tetracycline-class antibiotic minocycline [1]. It is most prominently known as the key chemical intermediate in the industrial synthesis of tigecycline, a last-resort glycylcycline antibiotic [2]. Beyond its industrial role, 9-AMC is also a confirmed in vivo metabolite of tigecycline and has emerged as a compound of significant research interest due to its unique biological properties, including the ability to act as a synergistic antibacterial adjuvant and as a direct inhibitor of the SARS-CoV-2 papain-like protease (PLpro) [3][4].

Beyond a Simple Intermediate: Why 9-Aminominocycline Sulfate Cannot Be Replaced by Minocycline or Tigecycline in Specialized Research


While 9-Aminominocycline (9-AMC) shares a core tetracycline scaffold with minocycline and is a precursor to tigecycline, its substitution in procurement or experimental design with either of these related compounds is scientifically invalid. Critically, the simple C9-amino modification on minocycline (which is present in 9-AMC) is not found in tigecycline, which has a bulky tert-butyl-glycylamido side chain at the same position [1]. This structural divergence translates into distinct functional profiles. For instance, minocycline lacks the specific antiviral activity against SARS-CoV-2 PLpro exhibited by 9-AMC [2]. Conversely, 9-AMC itself does not possess the intrinsic antibacterial potency of tigecycline; its value is as a synergistic adjuvant that can restore tigecycline's efficacy against resistant bacteria by binding and inhibiting the Tet(X4) inactivating enzyme—a mechanism tigecycline cannot perform on its own [3]. Therefore, 9-AMC Sulfate is not a generic substitute but a distinct chemical entity with a unique application spectrum.

Quantitative Evidence Guide: A Comparative Analysis of 9-Aminominocycline Sulfate's Performance Against Structural and Pharmacologic Analogs


Differential Antiviral Activity: 9-Aminominocycline is a Potent SARS-CoV-2 PLpro Inhibitor, Unlike Its Parent Compound Minocycline

A study by Pandey et al. (2025) directly compared the inhibitory activity of 9-aminominocycline (9-AMN) with its parent compound, minocycline, against the SARS-CoV-2 papain-like protease (PLpro). The results demonstrate a striking functional divergence resulting from the C9-amino substitution [1].

Antiviral SARS-CoV-2 Papain-Like Protease Minocycline Drug Discovery

Antibacterial Synergy: 9-Aminominocycline Restores Tigecycline Sensitivity in Resistant E. coli (TetX4+)

In a study on tigecycline resistance, Sun et al. (2024) demonstrated that 9-aminominocycline (9-AMC) exhibits synergistic antibacterial activity with tigecycline against Tet(X4)-positive E. coli. This effect is not a result of 9-AMC's own antibacterial potency, which is negligible, but its ability to act as an adjuvant [1].

Antibiotic Adjuvant Tigecycline TetX4 E. coli Synergy Antimicrobial Resistance

Mechanistic Differentiation: 9-Aminominocycline Binds and Stabilizes the Tet(X4) Inactivating Enzyme

A key finding from the Sun et al. (2024) study is the direct mechanistic interaction between 9-AMC and the Tet(X4) enzyme, which is responsible for inactivating tigecycline. This interaction is specific to 9-AMC and not shared with tigecycline [1].

Enzyme Inhibition TetX4 Tigecycline Mechanism of Action Structural Biology

In Vitro Antiviral Potency: 9-Aminominocycline Inhibits SARS-CoV-2 Replication in Cell Culture

Pandey et al. (2025) further quantified the antiviral effect of 9-AMN in a cell-based model of SARS-CoV-2 infection, demonstrating its ability to inhibit viral replication across multiple variants [1].

Antiviral SARS-CoV-2 EC50 Delta Variant Omicron Variant Cell Culture

Target Selectivity: 9-Aminominocycline is Specific for PLpro Over Other Key SARS-CoV-2 Enzymes

The Pandey et al. (2025) study also profiled 9-AMN against other major SARS-CoV-2 drug targets, revealing a high degree of selectivity that is important for understanding its potential as a tool compound or lead [1].

Selectivity SARS-CoV-2 PLpro 3CLpro RdRp Drug Target

Synergistic Combination with Approved Antivirals: 9-Aminominocycline Reduces Required Doses of Nirmatrelvir and EIDD-1931

The Pandey et al. (2025) study investigated the potential of 9-AMN in combination therapy, revealing its ability to act synergistically with two major SARS-CoV-2 antivirals. This provides a strong rationale for its use in combination studies [1].

Synergy Nirmatrelvir Molnupiravir EIDD-1931 Combination Therapy COVID-19

Application Scenarios: Where 9-Aminominocycline Sulfate's Differentiated Profile is Most Valuable


Research and Development of Tigecycline Adjuvants to Combat Tet(X)-Mediated Resistance

9-AMC Sulfate is the ideal starting material for studies investigating the mechanism and inhibition of the Tet(X) family of tetracycline-inactivating enzymes. Its proven ability to bind and stabilize Tet(X4) and restore tigecycline sensitivity in vitro and in vivo makes it a critical positive control and tool compound for screening novel adjuvants and understanding this clinically important resistance mechanism [1].

Discovery of PLpro-Targeting Antivirals for SARS-CoV-2 and Future Coronavirus Threats

Given its potent and selective inhibition of SARS-CoV-2 PLpro (IC50 ~4 µM), 9-AMN Sulfate serves as a validated, commercially available chemical probe for high-throughput screening assays and medicinal chemistry campaigns aimed at developing next-generation PLpro inhibitors. Its activity against Delta and Omicron variants (EC50 ~1-2 µM) further validates its utility in cell-based antiviral models [2].

Investigating Synergistic Drug Combinations for COVID-19 Treatment

The synergistic effect of 9-AMN with approved antivirals like nirmatrelvir and EIDD-1931 positions it as a key compound for researchers exploring combination therapy regimens. It can be used in in vitro and in vivo studies to map the pharmacodynamic interactions and determine the optimal dose reductions achievable, providing a rationale for novel treatment protocols [2].

Industrial Synthesis and Quality Control of Tigecycline API

As the primary synthetic precursor to tigecycline, high-purity 9-Aminominocycline Sulfate (e.g., ≥98% by AKSci ) is an essential raw material in pharmaceutical manufacturing. Its procurement as a well-characterized sulfate salt is critical for ensuring robust, scalable, and compliant production processes for the final tigecycline drug substance [3].

Technical Documentation Hub

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